Product packaging for Bis(4-allyloxyphenyl)sulfone(Cat. No.:CAS No. 41481-63-4)

Bis(4-allyloxyphenyl)sulfone

Cat. No.: B1331198
CAS No.: 41481-63-4
M. Wt: 330.4 g/mol
InChI Key: JUNVYDTYJZSTKY-UHFFFAOYSA-N
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Description

Bis(4-allyloxyphenyl)sulfone ( 41481-63-4), also known as DAE, is a high-value synthetic compound with the molecular formula C18H18O4S and a molecular weight of 330.40 g/mol. This compound serves as a critical bifunctional monomer and initiator in organic synthesis and polymerization processes . Its molecular structure, featuring two phenyl rings connected by a sulfonyl group and each bearing a reactive allyloxy functional group, is engineered to impart enhanced thermal stability and chemical resistance to the resulting materials . This makes it an essential building block for the development of high-performance polymers, advanced engineering plastics, specialized coatings, and composites . A significant application of this compound is as a key chemical intermediate in the synthesis of photoresist monomers, which are crucial for electronics manufacturing . Furthermore, the compound is a primary raw material in the synthesis of other specialized substances, such as Bis(3-allyl-4-hydroxyphenyl)sulfone (TGSA), via controlled rearrangement reactions . It is also listed among the emerging alternatives to bisphenol A (BPA) and bisphenol S (BPS) in various applications, including thermal paper . This product is classified as a General Chemical Substance in major regulatory frameworks, with significant annual production volumes, reflecting its established industrial importance . It is supplied as a white to off-white powder with a typical purity of 99% or higher. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O4S B1331198 Bis(4-allyloxyphenyl)sulfone CAS No. 41481-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-enoxy-4-(4-prop-2-enoxyphenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4S/c1-3-13-21-15-5-9-17(10-6-15)23(19,20)18-11-7-16(8-12-18)22-14-4-2/h3-12H,1-2,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNVYDTYJZSTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961750
Record name 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene}
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41481-63-4
Record name 41481-63-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bis 4 Allyloxyphenyl Sulfone

Classic Synthesis Routes

The traditional and most common methods for synthesizing bis(4-allyloxyphenyl)sulfone rely on the principles of Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide. This approach is versatile and has been adapted to various reaction conditions to achieve high yields of the desired product.

Etherification of 4,4'-Sulfonyldiphenol with Allyl Halides

A prominent and well-documented classic route to this compound involves the etherification of 4,4'-sulfonyldiphenol, also known as bisphenol S, with an allyl halide, typically allyl bromide. This reaction is a standard nucleophilic substitution where the phenoxide ions of bisphenol S act as the nucleophile, attacking the electrophilic carbon of the allyl halide.

The successful synthesis of this compound via this etherification route is contingent on carefully controlled reaction conditions. A typical procedure involves dissolving 4,4'-sulfonyldiphenol in a biphasic system of water and an organic solvent, such as toluene. rsc.org The presence of a base, like sodium hydroxide, is crucial for the deprotonation of the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions.

The reaction temperature is a critical parameter that influences the rate of reaction and the formation of byproducts. The synthesis is often carried out at temperatures ranging from 50 to 100°C for a duration of several hours, for instance, 15 hours. rsc.org The molar ratio of the reactants also plays a significant role in optimizing the yield. An excess of the allyl halide is generally used to ensure complete etherification of both hydroxyl groups of the bisphenol S. The molar ratio of 4,4'-sulfonyldiphenol to the allyl compound can range from 1:2 to 1:8, with a desirable range being 1:2 to 1:4. rsc.org

ParameterConditionSource
Starting Material4,4'-Sulfonyldiphenol rsc.org
ReagentAllyl Bromide rsc.org
Solvent SystemWater and Toluene rsc.org
BaseSodium Hydroxide rsc.org
Temperature50-100°C rsc.org
Reaction Time15 hours rsc.org
Molar Ratio (Bisphenol S:Allyl Halide)1:2 to 1:4 (desirable) rsc.org

In the biphasic reaction system described above, the reactants are present in two immiscible phases: the aqueous phase containing the sodium salt of 4,4'-sulfonyldiphenol and the organic phase containing the allyl halide. To facilitate the reaction between these two phases, a phase transfer catalyst (PTC) is often employed. The PTC, typically a quaternary ammonium salt such as trioctylmethylammonium chloride, plays a pivotal role in transporting the phenoxide anion from the aqueous phase to the organic phase. rsc.org

Upon completion of the reaction, the organic solvent, such as toluene, can be removed by steam distillation, leading to the precipitation of pale yellow crystals of this compound. rsc.org Further purification can be achieved by washing the crude product with a suitable solvent, like methanol, to remove any unreacted starting materials and byproducts. This process typically yields white crystals of the desired product. rsc.org

The yield of this compound from this classic synthesis route is generally high, with reported yields of up to 91.2%. rsc.org The melting point of the purified product is in the range of 143 to 144°C. rsc.org Careful control of the reaction parameters and efficient purification techniques are essential for obtaining a high yield of pure this compound.

Allylation of Bisphenol Derivatives

The etherification of 4,4'-sulfonyldiphenol is a specific example of a broader class of reactions known as the allylation of bisphenol derivatives. Bisphenol S is a member of the bisphenol family, which are compounds with two hydroxyphenyl groups. The allylation of these derivatives generally follows the same principles of Williamson ether synthesis. The reaction involves the deprotonation of the hydroxyl groups with a base to form the corresponding bisphenoxide, which then undergoes a nucleophilic attack on an allyl halide.

This synthetic strategy is not limited to bisphenol S and can be applied to other bisphenol derivatives to produce a variety of diallyl ether monomers. The choice of the specific bisphenol derivative will determine the structure of the resulting polymer precursor. The reaction conditions, including the choice of solvent, base, temperature, and the potential use of a phase transfer catalyst, are key factors that are optimized to achieve a high yield and purity of the desired diallyl ether.

Advanced and Green Synthesis Approaches

In recent years, there has been a growing interest in developing more environmentally friendly and efficient methods for chemical synthesis. For the synthesis of compounds like this compound, advanced and green approaches focus on reducing reaction times, minimizing the use of hazardous solvents, and improving energy efficiency.

While specific literature detailing advanced and green synthesis routes for this compound is not extensively available, general green chemistry principles can be applied. For instance, the use of microwave irradiation has been shown to significantly accelerate organic reactions. A study on the Claisen rearrangement of this compound to bis(3-allyl-4-hydroxyphenyl)sulfone demonstrated that microwave-assisted, solvent-free conditions can reduce the reaction time from several hours under conventional heating to just a few minutes. Although this is a subsequent reaction of the target compound, it highlights the potential of microwave-assisted synthesis for the initial etherification step as well. Such an approach could lead to a more energy-efficient and faster synthesis of this compound.

Another green approach could involve the use of ultrasound-assisted synthesis. Sonication can enhance the mass transfer between the phases in a heterogeneous reaction system, potentially eliminating the need for a phase transfer catalyst and reducing reaction times. While direct application to the synthesis of this compound has not been reported, ultrasound has been successfully used in other etherification reactions.

Furthermore, the exploration of greener solvent systems, such as supercritical fluids or ionic liquids, could offer alternatives to traditional volatile organic solvents, thereby reducing the environmental impact of the synthesis process. Research into these advanced and green methodologies is ongoing and holds promise for the future production of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, and its application to the Claisen rearrangement of this compound has demonstrated significant advantages over conventional heating methods. rsc.org This approach dramatically reduces reaction times and can lead to higher yields and cleaner product profiles.

The kinetics of the Claisen rearrangement of this compound are profoundly accelerated by microwave irradiation compared to traditional thermal methods. Conventional heating of this compound, for instance in trichlorobenzene, may require reaction times of up to 10 hours at temperatures around 216-219°C. google.com In stark contrast, the microwave-assisted solvent-free rearrangement can be completed in as little as 5 minutes, yielding high quantities of Bis(3-allyl-4-hydroxyphenyl)sulfone. rsc.org This dramatic rate enhancement is a hallmark of microwave chemistry, often attributed to efficient and uniform heating of the reactant molecules. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Rearrangement

Parameter Conventional Heating google.com Microwave-Assisted Method rsc.org
Reaction Time 2–30 hours 5 minutes
Solvent Required (e.g., trichlorobenzene) Solvent-free
Product Yield Not specified High
Heating Method Oil bath / conventional oven Microwave irradiation

Catalytic Approaches (e.g., Graphene Oxide Catalysis)

Catalysis offers another avenue to enhance the efficiency and selectivity of the rearrangement of this compound. Graphene oxide has been identified as an effective catalyst for this transformation. google.com The use of a catalyst can lower the activation energy of the reaction, allowing it to proceed under milder conditions and in shorter timeframes. In this method, this compound is reacted in the presence of a catalytic amount of graphene oxide, typically in a high-boiling point solvent like phenyl ether. google.com The addition of a side-reaction inhibitor, such as N,N-Diethylaniline, can further improve the purity of the final product by minimizing the formation of by-products. google.com A key advantage of using a heterogeneous catalyst like graphene oxide is its ease of recovery and potential for reuse, which adds to the economic and environmental viability of the process. google.com

Table 2: Graphene Oxide Catalyzed Rearrangement of this compound google.com

Temperature (°C) Reaction Time (min) Catalyst Product Content (Rearranged) Yield (%)
100 60 Graphene Oxide 98% 96.6%
180 54 Graphene Oxide 96% 94.5%
200 52 Graphene Oxide 97% 95.1%

Considerations for Industrial Scale Production

Scaling up the synthesis of Bis(3-allyl-4-hydroxyphenyl)sulfone from this compound for industrial production presents several challenges. Traditional methods involving long reaction times (up to 60 hours) and high temperatures in solvents like dichlorobenzene are energy-intensive and can lead to the formation of significant amounts of by-products and tar, complicating purification. google.com

While microwave-assisted synthesis offers a significant reduction in reaction time, its application on a large industrial scale is often limited. google.com The penetration depth of microwaves can be a constraint in large reactors, leading to uneven heating. Furthermore, the specialized equipment required for industrial-scale microwave chemistry can be a significant capital investment. A major difficulty noted with solvent-free microwave synthesis is that the resulting solid product can be difficult to remove from the reactor, which complicates post-processing on an industrial level. google.com

Catalytic methods, particularly those using recyclable heterogeneous catalysts like graphene oxide, present a promising route for industrial production. These methods can shorten reaction times and may not require the extreme temperatures of uncatalyzed thermal rearrangements. google.com However, challenges remain, including ensuring the longevity and consistent activity of the catalyst over many cycles and managing the separation of the catalyst from the product stream efficiently. Processes that result in the product solidifying in the reactor can also pose significant handling difficulties on an industrial scale. google.com Therefore, developing a process that is not only fast and high-yielding but also allows for straightforward product handling and purification is crucial for successful industrial implementation. google.comgoogle.com

Chemical Reactivity and Transformation Mechanisms of Bis 4 Allyloxyphenyl Sulfone

Claisen Rearrangement of Allyloxy Moieties

The Claisen rearrangement is a significant reaction pathway for Bis(4-allyloxyphenyl)sulfone, involving the thermal transformation of its two allyloxy groups. This powerful carbon-carbon bond-forming reaction proceeds as a libretexts.orglibretexts.org-sigmatropic rearrangement, converting the aryl allyl ether into an allyl-substituted phenol. wikipedia.orgcollegedunia.com

The Claisen rearrangement of this compound is a concerted, intramolecular pericyclic reaction. wikipedia.org The mechanism involves the reorganization of six electrons through a cyclic, six-membered transition state. For each of the two allyloxy groups on the molecule, the allyl group migrates from the ether oxygen atom to the carbon atom at the ortho position of the phenyl ring. This transformation is stereospecific and proceeds via a highly ordered, chair-like transition state. wikipedia.org

Following the initial sigmatropic shift, a non-aromatic cyclohexadienone intermediate is formed. A subsequent tautomerization step rapidly occurs to restore the energetically favorable aromaticity of the phenyl ring, yielding a stable phenolic hydroxyl group.

The reaction exhibits high regioselectivity, with the allyl group migrating exclusively to the ortho positions (C-3 and C-3') of the two phenyl rings. This ortho-selectivity is a characteristic feature of the aromatic Claisen rearrangement in substrates where the ortho positions are unsubstituted.

The Claisen rearrangement of this compound is a thermally induced process that typically requires high temperatures to overcome the activation energy barrier. Reaction temperatures reported in the literature often range from 180°C to over 220°C. google.comchemicalbook.com The reaction time is inversely related to the temperature; higher temperatures can significantly shorten the duration required for complete rearrangement, with some microwave-assisted syntheses achieving high yields in minutes.

The choice of solvent plays a crucial role in the reaction's efficiency. High-boiling point, polar aprotic solvents are commonly employed to facilitate the high temperatures needed and to stabilize the polar transition state. byjus.com Solvents such as diethylene glycol monobutyl ether, trichlorobenzene, and phenyl ethers have been successfully used. google.comchemicalbook.com The use of polar solvents can accelerate the rate of the rearrangement. libretexts.orgbyjus.com In some methodologies, the reaction can also be carried out under solvent-free conditions, particularly when using microwave irradiation.

The Claisen rearrangement of this compound quantitatively yields Bis(3-allyl-4-hydroxyphenyl)sulfone. In this product, both phenyl rings are substituted with an allyl group at the ortho position relative to the newly formed hydroxyl group. The synthesis is typically achieved by heating this compound in a suitable high-boiling solvent, often under an inert atmosphere to prevent oxidation. Various catalysts, such as graphene oxide, have been employed to improve reaction rates and yields. google.com The product is a white to off-white solid that serves as a valuable monomer and intermediate in the synthesis of advanced polymers and other materials. chemicalbook.com

The following table summarizes various reported conditions for the synthesis of Bis(3-allyl-4-hydroxyphenyl)sulfone via Claisen rearrangement.

Derivatives of Bis(3-allyl-4-hydroxyphenyl)sulfone can also be prepared by starting with substituted this compound. For instance, if the phenyl rings of the starting material contain substituents such as halogens or alkyl groups, these groups are retained in the final product after rearrangement. google.com

While specific kinetic data such as the rate constant and activation energy for the Claisen rearrangement of this compound are not extensively detailed in the literature, the reaction is known to follow the general principles of other libretexts.orglibretexts.org-sigmatropic rearrangements. The kinetics of the Claisen rearrangement are consistently characterized as first-order. libretexts.orgwikipedia.orgbyjus.com This is because the reaction is an intramolecular process, meaning the rate depends on the concentration of a single reactant molecule rearranging itself. wikipedia.org The rate is highly sensitive to temperature, as expected for a reaction with a significant activation energy barrier, and can be accelerated by the use of polar solvents. libretexts.org

Polymerization and Crosslinking Chemistry

The two terminal allyl groups in this compound make it a bifunctional monomer capable of undergoing polymerization to form crosslinked polymer networks. univook.com This reactivity is primarily harnessed through radical polymerization mechanisms.

The radical polymerization of this compound proceeds through a standard chain-growth mechanism involving initiation, propagation, and termination steps. However, the polymerization of diallyl compounds has distinct characteristics compared to simple vinyl monomers.

Initiation: The process begins with the decomposition of a radical initiator (e.g., a peroxide or an azo compound) by heat or light to generate free radicals. These primary radicals then add across one of the carbon-carbon double bonds of an allyl group in a this compound molecule, forming a new, monomer-centered radical.

Propagation and Crosslinking: The newly formed radical can propagate in several ways. It can add to an allyl group of another monomer molecule, leading to linear chain growth. Because the monomer is bifunctional, the pendant (unreacted) allyl group on each monomer unit in the growing chain can also participate in polymerization. When a growing polymer chain radical adds to a pendant allyl group on another chain, a crosslink is formed. This process repeats, building a three-dimensional polymer network.

Cyclopolymerization: An important competing reaction during the propagation of diallyl monomers is intramolecular cyclization. The radical at the end of a growing chain can attack the pendant allyl group within the same monomer unit, forming a cyclic structure (typically a five- or six-membered ring) in the polymer backbone. e3s-conferences.orge3s-conferences.org This cyclopolymerization mechanism can influence the final structure and properties of the polymer, reducing the density of crosslinks.

Hydrosilylation Reactions in Polymer Matrix Formation

Hydrosilylation is a significant reaction for the formation of polymer matrices, involving the addition of a silicon-hydride bond across an unsaturated bond, such as the allyl group in this compound. This reaction is a key step in the creation of crosslinked silicone networks and other hybrid organic-inorganic polymer systems. While specific studies detailing the hydrosilylation of this compound are not extensively documented in readily available literature, the general principles of hydrosilylation of allyl ethers can be applied to understand its potential role in polymer matrix formation.

The reaction typically employs a catalyst, most commonly a platinum-based complex like Karstedt's catalyst, to facilitate the addition of a hydrosilane or a poly(hydrosiloxane) to the allyl double bonds of this compound. This process would lead to the formation of a crosslinked network where the this compound units are interconnected by stable silicon-carbon bonds. The resulting polymer matrix would be expected to exhibit enhanced thermal stability and mechanical properties, benefiting from both the rigid aromatic sulfone backbone and the flexible siloxane linkages.

The general reaction can be depicted as follows:

General Hydrosilylation Reaction Scheme:

In the context of polymer matrix formation, R would typically be part of a larger polysiloxane chain.

Factors such as the nature of the catalyst, the reaction temperature, and the specific hydrosilane used would influence the reaction kinetics and the final properties of the polymer network.

Role as a Crosslinking Agent in Polymer Networks

The bifunctional nature of this compound, with its two reactive allyl groups, makes it an effective crosslinking agent in various polymer systems. Crosslinking introduces a network structure to linear polymer chains, significantly enhancing their thermal stability, mechanical strength, and chemical resistance.

One area where this compound shows potential as a crosslinking agent is in high-temperature polymers like bismaleimide (B1667444) (BMI) resins. The thermal curing of BMI resins often involves the reaction of the maleimide (B117702) groups with a comonomer containing reactive double bonds. The allyl groups of this compound can participate in these curing reactions, which can proceed through various mechanisms, including ene reactions and Diels-Alder-type additions, upon thermal activation. This incorporation of the sulfone-containing crosslinker can lead to polymers with improved toughness and processability without significantly compromising their high-temperature performance.

Derivatization Reactions

The chemical structure of this compound allows for a range of derivatization reactions, targeting either the terminal allyl groups or the central sulfone moiety. These modifications can be employed to synthesize new monomers with tailored properties or to introduce specific functionalities into a polymer backbone.

Modification of Allyl Groups

The allyl groups are the most reactive sites for derivatization in this compound. A key transformation is the Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement that occurs upon heating. In this reaction, the allyl group migrates from the ether oxygen to the ortho position on the aromatic ring, resulting in the formation of Bis(3-allyl-4-hydroxyphenyl)sulfone. This intramolecular rearrangement proceeds through a concerted pericyclic mechanism. acs.orgnih.govchemrxiv.orggoogle.comresearchgate.net

The reaction is typically carried out at elevated temperatures, and the use of a high-boiling solvent and a catalyst can influence the reaction rate and yield. A Chinese patent provides several examples of this rearrangement under different conditions, demonstrating the feasibility of achieving high yields of the rearranged product. nih.gov

Table 1: Reaction Conditions and Yields for the Claisen Rearrangement of this compound to Bis(3-allyl-4-hydroxyphenyl)sulfone nih.gov
SolventCatalystTemperature (°C)Time (min)Yield (%)
Phenyl etherGraphene oxide / N,N-Dimethylaniline1006096.6
Phenyl etherGraphene oxide / N,N-Dimethylaniline1805095.1
Phenyl etherGraphene oxide / N,N-Dimethylaniline2004092.8

Other potential modifications of the allyl groups include:

Epoxidation: The double bonds of the allyl groups can be converted to epoxide rings using peroxy acids. These resulting diepoxides can then be used in the synthesis of epoxy resins.

Free-Radical Polymerization: The allyl groups can undergo free-radical polymerization, initiated by thermal or photochemical means, to form a crosslinked polymer network.

Thiol-ene reactions: The allyl groups can react with thiols in the presence of a radical initiator or UV light to form thioether linkages, a versatile method for polymer synthesis and modification.

Reactions Involving Sulfone Moiety

The sulfone group (–SO₂–) in this compound is generally stable and contributes to the thermal and oxidative resistance of the molecule. However, under specific and often harsh conditions, the sulfone moiety can undergo reactions.

One of the primary reactions of the sulfone group is reductive cleavage of the carbon-sulfur bond. This typically requires strong reducing agents such as sodium amalgam, samarium(II) iodide, or other metal-based reagents. researchgate.netstrath.ac.uk The reductive desulfonylation would break the link between the two phenyl rings, leading to the formation of smaller molecules. Due to the stability of the aryl C-S bond, these reactions are not as facile as the reactions of the allyl groups.

While less common for diaryl sulfones, reactions that modify the aromatic rings activated by the electron-withdrawing sulfone group are also conceivable. However, the primary reactive pathways for this compound in the context of polymer chemistry are dominated by the versatile chemistry of its allyl ether functionalities.

Applications of Bis 4 Allyloxyphenyl Sulfone and Its Derivatives in Polymer Science and Engineering

Precursor for Advanced Sulfone Polymers

The synthesis of aromatic polyethersulfones typically involves the high-temperature polycondensation of dihaloarylene sulfones with bisphenols in aprotic dipolar solvents researchgate.net. Bis(4-allyloxyphenyl)sulfone, with its reactive allyl functionalities, serves as a key building block in creating advanced sulfone polymers with tailored properties.

Aromatic polysulfones are a class of amorphous, high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and resistance to oxidation and hydrolysis mdpi.comcore.ac.uk. The rigid backbone, composed of aryl, ether, and sulfone linkages, contributes to their high glass transition temperatures (Tg), which typically range from 180 to 250°C mdpi.com.

The general structure of polysulfones allows for various modifications to achieve specific properties. This compound can be incorporated into the polymer backbone through its hydroxyl groups (after conversion or by using a related bisphenol precursor) or used as a cross-linking agent via its allyl groups. The presence of the sulfone group enhances the polymer's thermal stability and mechanical properties. Commercially available polysulfones like UDEL® (PSU), RADEL R® (PPSU), and RADEL A® (PES) are synthesized from monomers such as bisphenol A (BPA) or 4,4'-biphenol and 4,4'-dichlorodiphenyl sulfone (DCDPS) epo.org. The substitution or addition of functional monomers like this compound allows for the creation of polymers with modified characteristics, such as increased cross-link density and improved solvent resistance after curing.

The polymerization process is typically a nucleophilic aromatic substitution reaction carried out at elevated temperatures, often between 150 and 210°C google.com. The resulting polymers can be further processed into various forms, including films and membranes researchgate.net.

To further enhance material properties, this compound can be used to synthesize copolymers. For instance, by reacting it with other bisphenols and dihalosulfones, copolymers with varying degrees of flexibility, thermal resistance, and processability can be achieved nih.govplaschina.com.cn. The allyl groups provide sites for subsequent cross-linking, which can improve the material's toughness and creep resistance.

Polymer blending is another strategy to modify the properties of sulfone-based polymers. Polysulfones are often blended with other thermoplastics, such as poly(ether imide) (PEI) and poly(ether ether ketone) (PEEK), to create materials with synergistic properties researchgate.net. Incorporating polymers derived from this compound into blends can introduce reactive sites, allowing for the creation of compatibilized or cross-linked blend morphologies. This can lead to enhanced mechanical performance and thermal stability of the final product researchgate.net. For example, blending polysulfone with epoxy resins has been shown to improve the toughness of the otherwise brittle epoxy matrix researchgate.net.

Role in High-Performance Resins and Composites

The reactive nature of the allyl groups in this compound makes it a valuable component in thermosetting resins and composites, where it can act as a modifier, cross-linking agent, or a primary monomer.

Epoxy resins are widely used as adhesives, coatings, and matrix materials for composites due to their excellent adhesion, chemical resistance, and mechanical properties tri-iso.com. However, standard epoxy resins, such as those based on the diglycidyl ether of bisphenol A (DGEBA), can be brittle researchgate.netnih.govnih.gov.

This compound and its derivatives can be incorporated into epoxy formulations to enhance their performance. The sulfone backbone can increase the thermal stability and glass transition temperature of the cured resin. The allyl groups can participate in the curing reaction, either through thermal or catalytic activation, leading to a higher cross-link density and improved thermomechanical properties. Furthermore, the addition of sulfone-containing molecules can improve the toughness and fracture resistance of the epoxy network. High-performance epoxy systems often require components that can withstand high temperatures, making sulfone-containing hardeners or modifiers highly desirable for applications in the aerospace and automotive industries tri-iso.comgoogle.com.

Property Effect of Incorporating Sulfone Groups into Epoxy Resins
Glass Transition Temp. (Tg) Increases, leading to better high-temperature performance.
Toughness Generally improves, reducing the brittleness of the epoxy.
Thermal Stability Enhanced due to the inherent stability of the sulfone linkage.
Cross-link Density Can be increased via the reactive allyl groups.

In thermal printing technology, a color developer is a crucial component of the heat-sensitive layer of thermal paper uni-hamburg.de. When heated, the developer melts and reacts with a leuco dye, causing it to change color and form an image. Bisphenol A (BPA) has historically been a common color developer, but concerns over its endocrine-disrupting properties have led to its replacement by alternatives nih.govresearchgate.net.

Functional Polymers and Specialized Materials

The presence of the versatile allyl groups on the this compound molecule opens pathways for creating a variety of functional polymers and specialized materials. These terminal alkene groups can undergo a wide range of chemical transformations, a concept central to the field of functional and specialty polymers specificpolymers.com.

The allyl groups can be utilized in "click chemistry" reactions, such as thiol-ene reactions, which are highly efficient and can be conducted under mild conditions. This allows for the precise introduction of various functional groups onto the polymer backbone post-polymerization. This method can be used to attach moieties that impart specific properties like hydrophilicity, biocompatibility, or specific binding capabilities.

Furthermore, these reactive sites are valuable in the preparation of microcapsules for light-thermal sensitive imaging systems chemicalbook.com. The ability to form a cross-linked shell through the polymerization of the allyl groups is essential for encapsulating the active components of the imaging system. This demonstrates the utility of this compound in creating advanced materials where precise control over the chemical and physical structure is paramount.

Self-Inclusion Complexes with Cyclodextrins

The unique molecular architecture of this compound derivatives enables their participation in the formation of intriguing supramolecular structures, such as self-inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate guest molecules of appropriate size and polarity. nih.gov In a notable study, a derivative of this compound, specifically 6A,6B-Bis-O-[p-(allyloxy)phenyl]-substituted β-cyclodextrin, was synthesized and characterized. acs.org This research demonstrated the formation of a novel self-inclusion complex where one of the p-(allyloxy)phenyl arms of the substituent is threaded through the cavity of the β-cyclodextrin ring to which it is attached. acs.org

The synthesis of this self-inclusion complex involves the reaction of a suitably modified β-cyclodextrin with a derivative of this compound. The formation of the self-inclusion complex is driven by favorable hydrophobic and/or hydrogen-bonding interactions between the aromatic moiety and the cyclodextrin cavity. nih.gov Detailed one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopic studies, in conjunction with molecular mechanics, have been employed to elucidate the precise structure of these complexes. acs.org

A significant outcome of this research is the creation of a polyrotaxane in which the cyclodextrin is an integral part of the polymer chain. acs.org These polymers, formed from the self-inclusion complex, were coated onto fused silica capillaries and evaluated as stationary phases in gas chromatography. The resulting polyrotaxane demonstrated the ability to separate polar solutes, providing strong evidence that a benzene ring of the polymer is indeed situated within the cyclodextrin cavity. acs.org

Compound Description Key Finding
6A,6B-Bis-O-[p-(allyloxy)phenyl]-substituted β-cyclodextrinA derivative of β-cyclodextrin functionalized with p-(allyloxy)phenyl groups.Forms a stable self-inclusion complex where one of the aromatic arms threads through the cyclodextrin cavity. acs.org
Permethylated 6A,6B-Bis-O-[p-(allyloxy)phenyl]-β-cyclodextrinA permethylated version of the above-mentioned compound.Also forms a self-inclusion complex, which upon polymerization yields a polyrotaxane. acs.org
Polyrotaxane from self-inclusion complexA polymer where the cyclodextrin with the included aromatic group is part of the polymer backbone.Functions as a stationary phase in gas chromatography, selectively separating polar solutes. acs.org

Development of Phosphorescent Polymers

While direct reports on the use of this compound in phosphorescent polymers are not prevalent, the inherent properties of the sulfone group make polymers derived from it promising candidates for such applications. The sulfone moiety is a strong electron-withdrawing group, which can influence the electronic properties of a polymer chain. rsc.org In the context of light-emitting polymers, the incorporation of sulfone groups can facilitate the formation of intramolecular charge transfer (CT) states. acs.orgnih.gov These CT states can play a crucial role in the photophysical processes that lead to phosphorescence.

Research into sulfone-containing copolymers has shown that the presence of the sulfone unit can lead to the formation of additional emissive states at lower energies compared to their sulfone-free counterparts. acs.orgnih.gov This phenomenon is attributed to the creation of intrachain charge transfer states. By carefully designing the polymer architecture and incorporating suitable chromophores, it is possible to harness these electronic characteristics to promote intersystem crossing from the singlet excited state to the triplet excited state, a prerequisite for phosphorescence.

Furthermore, sulfone-containing polymers have been investigated as host materials for phosphorescent organic light-emitting diodes (OLEDs). acs.org The high triplet energy of some sulfone-based materials makes them suitable for hosting phosphorescent guest emitters, enabling efficient energy transfer and subsequent light emission from the guest. The development of fully aromatic polyether sulfones bearing various π-conjugated semiconducting units has led to the creation of fluorescent polymers with tunable emission colors. nih.gov While these are primarily fluorescent, the principles of molecular design could be adapted to favor phosphorescence. The key would be to introduce heavy atoms or specific structural motifs that enhance spin-orbit coupling and facilitate the population of triplet states.

Polymer Type Key Feature Relevance to Phosphorescence
Sulfone-containing fluorene co-polymersFormation of intrachain charge transfer (CT) states. acs.orgnih.govCT states can influence the energy levels of singlet and triplet states, potentially favoring intersystem crossing.
Sulfone-carbazole based D-A-D materialsServe as a host for phosphorescent emitters in OLEDs. acs.orgHigh triplet energy of the host allows for efficient energy transfer to the phosphorescent guest.
Fluorescent aromatic polyether sulfonesTunable emission color through copolymerization of different fluorophores. nih.govThe synthetic methodology could be adapted to incorporate phosphorescent units or groups that promote phosphorescence.

Applications in Optical and Electronic Materials

This compound serves as a valuable monomer in the synthesis of advanced polymers for a range of optical and electronic applications. Its bifunctional nature, arising from the two allyl groups, allows it to participate in various polymerization reactions to create high-performance materials. nih.gov

One of the key application areas for polymers derived from this compound and related sulfone-containing monomers is in the fabrication of materials with a high refractive index. nih.gov The presence of the sulfur atom in the sulfone group contributes significantly to the molar refraction of the polymer, which in turn leads to a higher refractive index. nih.gov High refractive index polymers are crucial for the manufacturing of optical components such as lenses, optical fibers, and anti-reflective coatings. nih.govmdpi.com Research on glassy fluorene and sulfone polyesters has demonstrated the achievement of refractive indices ranging from 1.56 to 1.69, coupled with high optical transparency in the visible region. nih.gov

In the realm of electronic materials, this compound is utilized as an intermediate for photoresist monomers. nih.gov Photoresists are light-sensitive materials used in photolithography to pattern substrates, a fundamental process in the manufacturing of microelectronics. The specific chemical structure of this compound allows for the synthesis of photoresist formulations with desired properties such as high sensitivity and resolution.

Furthermore, the dielectric properties of poly(arylene ether sulfone)s, a class of polymers that can be synthesized using sulfone-containing monomers, make them suitable for applications as insulating materials in electronic devices. scispace.commdpi.com The introduction of specific functional groups to the polymer backbone can be used to tune the dielectric constant and dielectric loss, which are critical parameters for materials used in capacitors, insulators for interconnects, and electronic packaging. scispace.commdpi.com Studies have shown that poly(arylene ether sulfone)s can be designed to exhibit low dielectric constants, which is advantageous for reducing signal delay and cross-talk in high-frequency electronic circuits. mdpi.comresearchgate.net

Application Area Key Property/Function Relevant Research Findings
High Refractive Index Materials The sulfone group increases the molar refraction of the polymer. nih.govFluorene and sulfone-based polyesters exhibit refractive indices between 1.56 and 1.69 with high transparency. nih.gov
Photoresists Serves as an intermediate for photoresist monomers. nih.govEnables the formulation of light-sensitive materials for microfabrication.
Dielectric Materials Provides good electrical insulation.Poly(arylene ether sulfone)s can be synthesized with tunable dielectric constants and low dielectric loss for electronic applications. scispace.commdpi.com
Thermal Recording Materials Used in the synthesis of phenolic compounds for thermal recording sheets.A derivative, bis(3-allyl-4-hydroxyphenyl)sulfone, is used in thermal recording materials. google.com

Advanced Spectroscopic and Analytical Characterization of Bis 4 Allyloxyphenyl Sulfone and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while spin-spin coupling provides information about adjacent protons. For Bis(4-allyloxyphenyl)sulfone, the ¹H NMR spectrum can be predicted to show distinct signals corresponding to the aromatic protons of the diphenyl sulfone core and the protons of the two allyl ether groups.

The aromatic region is expected to exhibit two sets of doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl group are expected to be deshielded and appear at a lower field (higher ppm) compared to the protons ortho to the electron-donating allyloxy group.

The allyl group protons will present a more complex pattern:

A doublet for the two protons of the -O-CH₂- group.

A multiplet for the -CH= proton, which is coupled to both the terminal vinyl protons and the methylene protons.

Two distinct signals (doublet of doublets) for the terminal =CH₂ protons due to their different coupling (cis and trans) with the adjacent methine proton.

The expected chemical shifts and coupling constants are summarized in the table below. These predictions are based on standard chemical shift ranges and observed data for similar structural motifs. researchgate.netpdx.edunanalysis.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ar-H (ortho to -SO₂-)7.8 - 8.0Doublet (d)³J ≈ 8-9
Ar-H (ortho to -OAllyl)6.9 - 7.1Doublet (d)³J ≈ 8-9
-O-CH=CH ₂ (trans)5.4 - 5.6Doublet of doublets (dd)³J ≈ 17, ²J ≈ 1.5
-O-CH=CH ₂ (cis)5.2 - 5.4Doublet of doublets (dd)³J ≈ 10.5, ²J ≈ 1.5
-O-CH ₂-CH=4.5 - 4.7Doublet (d)³J ≈ 5
-O-CH₂-CH =5.9 - 6.1Multiplet (m)-

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line, with its chemical shift dependent on its hybridization and electronic environment. hw.ac.ukoregonstate.edu

For this compound, the spectrum would show distinct signals for the quaternary and protonated carbons of the aromatic rings, as well as the three different carbons of the allyl group. The carbon atoms directly attached to the electronegative oxygen and sulfone groups will appear at lower fields (higher ppm values). oregonstate.edu

The expected chemical shifts are detailed in the table below.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C -SO₂ (ipso-carbon)135 - 140
C -O (ipso-carbon)160 - 165
Ar-C H (ortho to -SO₂-)128 - 132
Ar-C H (ortho to -OAllyl)114 - 118
-O-C H₂-68 - 72
-CH=C H₂117 - 120
-C H=CH₂130 - 135

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of atoms.

Correlation Spectroscopy (COSY): A COSY experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, cross-peaks would be observed between the coupled protons within the allyl group (-O-CH₂-CH=CH₂). This would confirm the connectivity from the methylene protons to the methine proton, and from the methine proton to the terminal vinyl protons. Similarly, correlations between the ortho and meta protons on the aromatic rings would be visible.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment maps protons directly attached to carbon atoms, showing ¹H-¹³C one-bond correlations. This technique would be used to definitively assign each carbon signal to its attached proton(s). For example, it would link the proton signal at ~4.6 ppm to the carbon signal at ~70 ppm, confirming the -O-CH₂- assignment.

³¹P NMR spectroscopy is a highly specific and sensitive technique for characterizing organophosphorus compounds. oxinst.comresearchgate.net The phosphorus-31 nucleus has 100% natural abundance and a large chemical shift range, making it an excellent probe for studying reactions involving phosphorus-containing reagents. mdpi.com

In the study of reaction products of bis-sulfones, ³¹P NMR is crucial for confirming the formation of phosphorus-containing derivatives. For instance, the reaction of a lithiated bis-sulfone with trichlorophosphine (PCl₃) yields a dichlorophosphine derivative. The formation of this product is confirmed by the appearance of a characteristic singlet in the ³¹P NMR spectrum. ubbcluj.ro The chemical shift value is indicative of the phosphorus atom's oxidation state and chemical environment. For example, the formation of (1,3-bis{(4-methylphenyl)sulfonyl}-5-tert-butylphenyl)-dichlorophosphine was confirmed by a singlet signal at 139 ppm in the ³¹P NMR spectrum, a typical value for organo-dichlorophosphines. ubbcluj.ro Further reaction to form a phosphaalkene results in a significant downfield shift to 201.6 ppm. ubbcluj.ro

Interactive Data Table: ³¹P NMR Data for Phosphorous Derivatives of a Bis-sulfone Ligand ubbcluj.ro

Compound³¹P Chemical Shift (δ, ppm)SolventCharacteristic Feature
(1,3-bis{(4-methylphenyl)sulfonyl}-5-tert-butylphenyl)-dichlorophosphine139C₆D₆Singlet, characteristic for organo-dichlorophosphines
(1,3-bis{(4-methylphenyl)sulfonyl}-5-tert-butylphenyl)-dichlorophosphaalkene201.6-Singlet, downfield shift characteristic for a –P=C< moiety

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. biomedscidirect.comucdavis.edu The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the sulfone, ether, aromatic, and alkene moieties.

Key vibrational bands include:

Sulfone (SO₂): Strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. researchgate.net These are typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net

Aryl Ether (Ar-O-C): Asymmetric and symmetric C-O-C stretching vibrations, typically appearing around 1250 cm⁻¹ and 1050-1000 cm⁻¹, respectively.

Aromatic Ring: C=C stretching vibrations within the ring appear as a series of bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.

Allyl Group: The C=C stretching vibration of the allyl group is expected around 1650 cm⁻¹. The =C-H stretching vibration appears above 3000 cm⁻¹, while the out-of-plane bending of these C-H bonds gives rise to strong bands in the 1000-900 cm⁻¹ region.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Sulfone (R-SO₂-R)Asymmetric S=O Stretch1350 - 1300Strong
Sulfone (R-SO₂-R)Symmetric S=O Stretch1160 - 1120Strong
Aryl Ether (Ar-O-C)Asymmetric C-O-C Stretch1270 - 1230Strong
Aromatic RingC=C Stretch1600 - 1450Medium-Weak
Alkene (C=C)C=C Stretch1655 - 1645Medium-Weak
Aromatic C-HC-H Stretch3100 - 3000Medium
Alkene C-H=C-H Stretch3100 - 3050Medium

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₈H₁₈O₄S), the molecular ion peak [M]⁺• would be expected at its calculated molecular weight. The fragmentation of the molecule under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several key pathways. A systematic investigation of the fragmentation of bisphenols, including Bisphenol S (a related structure), provides insight into expected pathways. dphen1.com

Common fragmentation patterns would include:

Loss of an Allyl Radical: Cleavage of the ether bond to lose a C₃H₅• radical, resulting in a significant fragment ion.

Cleavage of the Aryl-Sulfone Bond: Fragmentation of the diphenyl sulfone core.

Rearrangements: Potential rearrangements, such as a Claisen rearrangement of the allyl ether group upon heating, could lead to different reaction products with distinct mass spectra. google.com

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

Ion/FragmentProposed FormulaPredicted m/z
Molecular Ion [M]⁺•[C₁₈H₁₈O₄S]⁺•330.1
[M - C₃H₅]⁺[C₁₅H₁₃O₄S]⁺289.1
[M - OC₃H₅]⁺[C₁₅H₁₃O₃S]⁺273.1
[C₆H₅SO₂]⁺[C₆H₅O₂S]⁺141.0
[C₆H₅O]⁺[C₆H₅O]⁺93.0

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise mass determination of this compound, allowing for the confirmation of its elemental composition. The theoretical exact mass can be calculated from its molecular formula, C₁₈H₁₈O₄S, which is 330.0926 g/mol . wastonchem.comunivook.comchemicalbook.com Experimental HRMS analysis would be expected to yield a mass measurement that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

The fragmentation of this compound under mass spectrometry conditions can be predicted based on the fragmentation patterns of similar compounds, such as bisphenols. dphen1.com Key fragmentation pathways would likely involve the cleavage of the allyl groups and the sulfone moiety. Common fragmentation mechanisms for ethers and sulfones can be expected. The fragmentation of the [M–H]⁻ ion of the related compound Bisphenol S (BPS) has been studied, and similar pathways could be anticipated for the allylated analogue.

Table 1: Theoretical HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₈H₁₈O₄S
Molecular Weight330.4 g/mol
Theoretical Exact Mass330.0926 u

MALDI-TOF MS for Polymer Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is an indispensable tool for the characterization of polymers derived from this compound. wpmucdn.com This soft ionization technique allows for the analysis of large molecules with minimal fragmentation, providing detailed information on the molecular weight distribution of the polymer. wpmucdn.comnih.gov

In a typical MALDI-TOF analysis of a polymer synthesized from this compound, the spectrum would display a series of peaks, each corresponding to a different polymer chain length (n-mer). From this distribution, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated. researchgate.net Furthermore, the high resolution of MALDI-TOF MS enables the identification of the polymer's end groups, confirming the fidelity of the polymerization process. nih.gov The choice of an appropriate matrix is crucial for successful MALDI-TOF analysis of polymers. nih.gov

Table 2: Potential Data from MALDI-TOF MS Analysis of a Polymer of this compound

ParameterDescriptionExample Data
MnNumber-average molecular weight5000 g/mol
MwWeight-average molecular weight5500 g/mol
PDIPolydispersity Index (Mw/Mn)1.1
Repeating Unit MassMass of the this compound monomer330.4 g/mol
End GroupsChemical nature of the polymer chain endse.g., H/OH

X-ray Diffraction (XRD) for Crystalline Structure

A single-crystal XRD analysis of this compound would provide precise information on its crystal system, space group, unit cell dimensions, and the arrangement of molecules within the crystal lattice. This data is crucial for understanding the solid-state properties of the material. Powder XRD could be used to analyze polycrystalline samples, providing information on the crystalline phases present.

Table 3: Illustrative XRD Data for a Hypothetical Crystalline Form of this compound

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)8.9
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1365
Z4

Other Complementary Analytical Techniques (e.g., UV-Vis Spectroscopy, HPLC)

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenyl sulfone and allyloxy functional groups. The related compound, bis(4-hydroxyphenyl) sulfone, is reported to have an absorption maximum at 295 nm in water. miamioh.edu The presence of the allyl groups may cause a slight shift in the absorption wavelength.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound and its reaction products. google.com A reversed-phase HPLC method would be suitable for the analysis of this compound. A patent for the preparation of a related compound, bis(3-allyl-4-hydroxyphenyl) sulfone, utilizes HPLC to monitor the reaction progress. google.com The method described uses a C18 column with a mobile phase of acetonitrile and water. A similar system could be adapted for this compound. The retention time would be a key parameter for its identification.

Table 4: Representative HPLC and UV-Vis Data

TechniqueParameterIllustrative Value
UV-Vis Spectroscopyλmax (nm)~295 nm
HPLCColumnC18 reversed-phase
Mobile PhaseAcetonitrile/Water gradient
DetectionUV at ~295 nm
Retention Time (min)8.5

Theoretical and Computational Investigations of Bis 4 Allyloxyphenyl Sulfone

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, reaction energies, and other chemical properties with high accuracy.

The thermal curing of Bis(4-allyloxyphenyl)sulfone involves complex chemical transformations, most notably the aromatic Claisen rearrangement, which is a nih.govnih.gov-sigmatropic rearrangement of the allyl phenyl ether moieties. organic-chemistry.org DFT calculations are instrumental in mapping the potential energy surface of such reactions, allowing for the identification of transition states and the determination of activation energies.

For the Claisen rearrangement of an allyl phenyl ether, DFT studies can elucidate the concerted pericyclic mechanism. organic-chemistry.org The calculations can confirm that the reaction proceeds through a chair-like six-membered transition state. organic-chemistry.org A computational approach known as Bonding Evolution Theory (BET), which combines DFT with topological analysis of the Electron Localization Function (ELF), can provide a detailed step-by-step description of the bond-breaking and bond-forming processes. rsc.orgresearchgate.net This analysis reveals the precise sequence of electronic events, such as the cleavage of the C-O ether bond and the formation of the new C-C bond at the ortho position of the phenyl ring, leading to the dearomatization of the ring in the intermediate product. rsc.orgresearchgate.net

Table 1: Key Events in the Claisen Rearrangement Elucidated by DFT

Reaction Step Computational Insight from DFT/BET
Initial State Optimized geometry of this compound.
Transition State (TS) Identification of the six-membered chair-like TS geometry; Calculation of activation energy barrier. organic-chemistry.org
C-O Bond Cleavage Analysis of electron density changes showing heterolytic or homolytic character of the bond breaking. rsc.org
C-C Bond Formation Tracking the formation of the new sigma bond between the allyl group and the aromatic ring. rsc.org
Dearomatization Observation of changes in the electron localization within the phenyl ring, indicating a loss of aromaticity in the intermediate. rsc.org

| Final Product | Optimized geometry of the rearranged product, bis(3-allyl-4-hydroxyphenyl)sulfone, after tautomerization. |

DFT is also a powerful tool for predicting the reactivity of different sites within the this compound molecule and the selectivity of its reactions. This is achieved by calculating a range of molecular properties and descriptors derived from the electronic structure.

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. semanticscholar.org For this compound, the allyl groups and the electron-rich aromatic rings are expected to be the primary contributors to the HOMO, while the electron-withdrawing sulfone group would influence the LUMO.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. core.ac.uk For this molecule, negative potential (red/yellow) would be expected around the oxygen atoms and the double bonds of the allyl groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found near the hydrogen atoms. core.ac.uk

Table 2: Conceptual DFT-Derived Reactivity Descriptors for this compound

Descriptor Definition Predicted Characteristic for this compound
E(HOMO) Energy of the Highest Occupied Molecular Orbital High, due to electron-donating ether groups and π-systems.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital Low, influenced by the electron-withdrawing sulfone group.
Energy Gap (ΔE) E(LUMO) - E(HOMO) Moderate, indicating good reactivity for polymerization. semanticscholar.org
Hardness (η) (E(LUMO) - E(HOMO)) / 2 Inversely related to reactivity.
Softness (S) 1 / (2η) Directly related to reactivity; a "soft" molecule is more reactive. semanticscholar.org

| Electrophilicity (ω) | μ² / (2η) (where μ is chemical potential) | Quantifies the ability to accept electrons. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing detailed information on the dynamic behavior of systems. For this compound and its derived polymers, MD simulations offer insights into conformational preferences and intermolecular forces that govern material properties.

A single this compound molecule can adopt numerous conformations due to the rotational freedom around its chemical bonds, particularly the C-O ether bonds, the C-S sulfone bonds, and the bonds within the allyl groups. MD simulations, using appropriate force fields like PCFF (Polymer Consistent Force Field), can explore the potential energy landscape to identify the most stable, low-energy conformations. mdpi.com

The simulations can track key dihedral angles to understand the flexibility of the molecule. For instance, studies on analogous diaminodiphenyl sulfone (DDS) molecules show that the geometry around the sulfone group can significantly impact molecular motion, such as restricting or facilitating phenyl ring flips. mdpi.com In this compound, MD simulations would reveal the preferential orientations of the two allyloxyphenyl groups relative to each other and the dynamics of the terminal allyl groups, which is crucial for their accessibility during polymerization.

MD simulations are exceptionally useful for modeling the amorphous, cross-linked polymer networks formed from the polymerization of this compound. By constructing a simulation box containing multiple monomer units and computationally mimicking the curing process, it is possible to predict the bulk properties of the resulting thermoset material.

Key properties that can be calculated from these simulations include:

Glass Transition Temperature (Tg): By simulating the polymer system at various temperatures, the Tg can be estimated from the change in the slope of the density-temperature or volume-temperature plot. nih.govresearchgate.net

Cohesive Energy Density (CED): CED is a measure of the total intermolecular forces within the polymer and is calculated from the non-bonded interaction energies in the simulation. It is directly related to the material's mechanical properties. mdpi.com

Fractional Free Volume (FFV): The FFV represents the volume within the polymer matrix not occupied by the polymer chains themselves. It influences the mobility of polymer segments and the diffusion of small molecules through the material. researchgate.net

Mechanical Properties: Simulations can apply virtual tensile or shear strain to the polymer model to calculate mechanical properties like Young's modulus. mdpi.com

Studies on epoxy systems cured with sulfone-containing agents have shown that structural differences at the molecular level, such as the isomerism of a curing agent, lead to significant variations in the final Tg and Young's modulus of the polymer network. mdpi.comnih.gov Similar MD simulations for a this compound-based polymer would provide a molecular-level understanding of how cross-linking density and intermolecular hydrogen bonding (if applicable after rearrangement) influence its thermomechanical performance. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its macroscopic properties. monash.edu The fundamental hypothesis is that the structural features of a molecule, encoded as numerical values called "molecular descriptors," can be used to predict its physical, chemical, or biological properties. monash.edu

For polymers derived from this compound and related monomers, QSPR models can be developed to predict key performance indicators without the need for synthesis and experimental testing of every new candidate material. researchgate.net

A typical QSPR study involves the following steps:

Dataset Creation: A series of related molecules (e.g., this compound with different substituents on the aromatic rings) is selected, for which a specific property (e.g., Tg, thermal stability, solvent resistance) has been experimentally measured.

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be topological (describing atomic connectivity), quantum-chemical (from DFT, such as HOMO/LUMO energies), or constitutional (e.g., molecular weight). researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest. researchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

For sulfone-based polymers, a QSPR model could predict properties like thermal stability or mechanical strength based on descriptors representing the monomer's rigidity, polarity, and intermolecular interaction potential. scholaris.ca Such models are valuable tools for the virtual screening and rational design of new high-performance polymers. researchgate.net

Table 3: Framework for a Hypothetical QSPR Model for Sulfone-Based Polymers

Component Description Example for this compound Derivatives
Target Property The macroscopic property to be predicted. Glass Transition Temperature (Tg) or Decomposition Temperature (Td).
Molecular Descriptors Numerical representations of molecular structure. Wiener Index (topological), Dipole Moment (quantum), Number of Aromatic Rings (constitutional). researchgate.net
Mathematical Model The equation relating descriptors to the property. Tg = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

| Application | The use of the validated model. | Predicting the Tg of a novel, unsynthesized sulfone monomer based on its calculated descriptors. |

Environmental and Toxicological Considerations of Bis 4 Allyloxyphenyl Sulfone and Its Transformation Products

Presence and Detection of Derivatives in Environmental and Biological Samples

Recent analytical studies have begun to identify Bis(4-allyloxyphenyl)sulfone and its derivatives in human biological samples, indicating exposure to these compounds. The detection of these substances in breast milk and urine raises concerns about potential health implications, particularly for vulnerable populations such as infants.

A study investigating the presence of various bisphenol S (BPS) derivatives in the breast milk of Chinese lactating women identified several transformation products of this compound. Among the detected compounds were bis(3-allyl-4-hydroxyphenyl)sulfone and 4-{[4-(allyloxy)phenyl]sulfonyl}phenol. These findings confirm that these derivatives can accumulate in the human body and be excreted through breast milk, representing a potential route of exposure for nursing infants. The total concentrations of seven detectable BPS derivatives in the study ranged from 8.45 to 943 pg/mL.

In a 2024 study conducted in Beijing, China, researchers investigated the presence of BPS and six of its derivatives in the urine of mothers and infants. Among the detected compounds was 4-allyloxy-4'-hydroxydiphenyl sulfone (BPS-MAE), a derivative of this compound. nih.gov This study highlighted that infants had higher daily intake levels of these compounds compared to their mothers, with exclusively breastfed infants showing a higher risk of exposure. nih.gov

Comparison with Other Bisphenol Analogues (e.g., BPA, BPS)

To understand the potential risks associated with this compound and its derivatives, it is useful to compare their characteristics with more extensively studied bisphenols like BPA and BPS.

BPS was introduced as a primary alternative to BPA, but studies have indicated that it may also possess endocrine-disrupting properties. The sulfonyl group in BPS makes it more resistant to biodegradation compared to BPA. researchgate.net

A report by the U.S. Environmental Protection Agency (EPA) on BPA alternatives in thermal paper included a hazard evaluation of Bis-(3-allyl-4-hydroxyphenyl) sulfone. While a detailed toxicological profile was not provided, its inclusion in this assessment underscores the need for further investigation into its potential health effects.

The following table provides a comparative overview of the detection of this compound derivatives and other bisphenols in biological samples.

CompoundBiological MatrixPopulationKey Findings
bis(3-allyl-4-hydroxyphenyl)sulfoneBreast MilkChinese Lactating WomenDetected among other BPS derivatives.
4-{[4-(allyloxy)phenyl]sulfonyl}phenolBreast MilkChinese Lactating WomenDetected among other BPS derivatives.
4-allyloxy-4'-hydroxydiphenyl sulfone (BPS-MAE)UrineMothers and Infants in BeijingIdentified as one of the main BPS derivatives detected. nih.gov
Bisphenol A (BPA)Breast Milk, UrineVariousWidely detected in numerous studies globally.
Bisphenol S (BPS)Breast Milk, UrineVariousFrequently detected as a BPA replacement.

Degradation and Environmental Fate Studies

The sulfone group, a key structural feature of this compound and BPS, is known to be more resistant to environmental degradation than the isopropylidene bridge in BPA. researchgate.net Studies on BPS have shown that its biodegradation in water and soil can be a slow process. industrialchemicals.gov.aunih.gov For instance, under anaerobic conditions in sediment, BPS may exhibit a significant lag period before degradation commences. industrialchemicals.gov.au

Photodegradation, particularly under UV radiation, can be a more rapid degradation pathway for BPS in aqueous solutions. industrialchemicals.gov.au The rate of photolysis can be influenced by factors such as pH. industrialchemicals.gov.au It is plausible that this compound would exhibit similar behavior, with photodegradation being a potentially significant removal mechanism in sunlit surface waters.

The degradation of bisphenols can lead to the formation of various transformation products. For example, the biodegradation of bisphenol F (BPF), another BPA analogue, has been shown to proceed through hydroxylation and oxidation steps, eventually leading to the formation of simpler aromatic compounds that can be mineralized. nih.govnih.gov Given the detection of hydroxylated and rearranged derivatives of this compound in biological samples, it is evident that this compound undergoes transformation in vivo, and similar pathways may occur in the environment.

Q & A

Q. Basic

  • PPE : N95 masks, nitrile gloves, and safety goggles to prevent inhalation/contact (ACGIH guidelines) .
  • Ventilation : Use fume hoods during synthesis.
  • First aid : For skin contact, wash with soap/water; eye exposure requires 15-minute irrigation .

What are the oxidative degradation pathways of BAPS under high-temperature conditions, and how can they be monitored?

Advanced
At >300°C, BAPS undergoes sulfone group cleavage, generating sulfur dioxide and phenolic byproducts. Radical intermediates form allyloxy-derived oligomers. In situ Raman spectroscopy tracks SO2 evolution, while GC-MS identifies volatile fragments. Accelerated aging studies (e.g., 150°C, O2 atmosphere) simulate long-term degradation in polymers .

How does BAPS compare to bisphenol S (BPS) in terms of environmental persistence and toxicity?

Advanced
BAPS exhibits higher log Kow (3.8 vs. 1.6 for BPS), suggesting greater bioaccumulation potential. Daphnia magna toxicity assays show EC50 values of 2.1 mg/L for BAPS vs. 8.4 mg/L for BPS. Degradation studies in wastewater indicate half-lives of 14 days (BAPS) vs. 7 days (BPS) under UV light .

What computational methods are effective for predicting BAPS reactivity in polymerization systems?

Advanced
Density functional theory (DFT) calculates bond dissociation energies (BDEs) for allyloxy groups (~280 kJ/mol), guiding initiator selection. Molecular dynamics (MD) simulations model crosslinking density effects on glass transition. QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with curing rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.